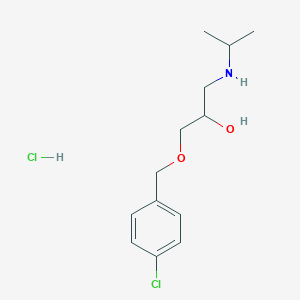
N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide” is a benzimidazole derivative . Benzimidazole derivatives are known for their significant biological activities and are present in many bioactive compounds .
Synthesis Analysis
Benzimidazole derivatives, including “N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide”, can be synthesized through various methods. One approach involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The nature of these equivalents determines the reaction conditions .
Molecular Structure Analysis
The molecular structure of “N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide” can be analyzed using various spectroscopic techniques. These techniques can provide information about the compound’s optimized geometrical structure, electronic features, and vibrational features .
Chemical Reactions Analysis
The chemical reactions involving “N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide” can be complex and varied. The reactions can be influenced by various factors, including the presence of other chemical compounds and the conditions under which the reactions take place .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide” can be determined using various analytical techniques. These properties can include the compound’s molecular formula, average mass, and mono-isotopic mass .
Aplicaciones Científicas De Investigación
Crystallographic Studies
The compound N-(1H-1,3-benzodiazol-2-yl)benzamide was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure . The molecules are arranged in a linear manner and crystal packing is stabilized by various intermolecular interactions .
Thermal Studies
The thermal behavior of the crystal was determined by DSC and TGA analysis . This provides valuable information about the stability of the compound under different temperature conditions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis suggests that the intermolecular H···H, C···H, N···H and O···H contacts are predominant . This analysis is crucial in understanding the intermolecular interactions within the crystal structure of the compound.
Antibacterial Activity
Some N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of GK accompanied by molecular docking investigations . Among the derivatives synthesized, compounds 2 and 7 strongly increased catalytic action of GK .
Treatment of Type-2 Diabetes
Allosteric activators of human glucokinase (GK) had revealed significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models . Some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of GK .
Synthesis of Newer Derivatives
The compound has been used as a base to synthesize newer derivatives . These derivatives were then tested for their antibacterial activity against various bacterial strains .
Molecular Docking Studies
Molecular docking investigations were carried out to predict the bonding interactions of these derivatives with the residues in allosteric site of GK protein . This helps in understanding the interaction of the compound with biological targets.
Mecanismo De Acción
Benzimidazole
is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its binding affinity with various enzymes and proteins. Benzimidazole derivatives have been reported to possess various types of biological activities such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory .
Safety and Hazards
The safety and hazards associated with “N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide” can depend on various factors, including how the compound is used and the conditions under which it is handled. It’s important to note that benzimidazole derivatives are present in many drugs used in clinical practice, which suggests that they can be safely used under appropriate conditions .
Direcciones Futuras
The future directions for research on “N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide” could involve further exploration of its biological activities and potential therapeutic applications. For instance, more research could be done to investigate its potential use as a treatment for type-2 diabetes .
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-5-4-6-12(9-11)16(20)17-10-15-18-13-7-2-3-8-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQOCRZDZRGBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686402.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2686405.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686408.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2686410.png)
![N-(2-(4-ethylpiperazin-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2686411.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2686413.png)
![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/no-structure.png)
![2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2686418.png)


![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2686422.png)

![2-Methyl-4-[2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2686424.png)